6-(Diethylamino)hex-4-yn-3-yl acetate
Description
Properties
IUPAC Name |
6-(diethylamino)hex-4-yn-3-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-12(15-11(4)14)9-8-10-13(6-2)7-3/h12H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSISAHRZNWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CCN(CC)CC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)hex-4-yn-3-yl acetate typically involves the alkylation of hex-4-yn-3-ol with diethylamine, followed by acetylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester Group
The acetate ester group in 6-(Diethylamino)hex-4-yn-3-yl acetate is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid. This reaction is analogous to ester hydrolysis mechanisms observed in photoremovable protecting groups, where esters undergo cleavage under specific conditions .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O, heat | Hex-4-yn-3-yl carboxylic acid | |
| Basic hydrolysis | NaOH, aqueous | Sodium salt of carboxylic acid |
Alkyne Functional Group Reactivity
The terminal alkyne moiety (hex-4-yn) can participate in:
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Hydrogenation : Catalytic hydrogenation to form saturated alkane derivatives.
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Click Chemistry : Azide-alkyne cycloaddition (CuAAC) to form triazoles, a reaction pathway common in bioconjugation .
-
Cycloadditions : [2+2] or [4+2] cycloadditions under UV light or thermal conditions, though specific examples for this compound are not detailed in the provided sources.
Diethylamino Group Interactions
The diethylamino substituent may act as a nucleophile in:
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Alkylation Reactions : Potential quaternization with alkyl halides, though steric hindrance from the alkyne chain may limit reactivity.
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Acylation : Formation of amides via reaction with acyl chlorides, though this would require activation of the amine.
Photolytic Cleavage of the Acetate Group
Inspired by photoremovable protecting groups , the acetate ester could undergo light-induced cleavage to release the underlying alcohol (hex-4-yn-3-ol) and acetic acid. Laser flash photolysis studies on similar esters suggest a triplet-state mechanism involving proton transfer and rearrangement .
| Parameter | Value/Description |
|---|---|
| Triplet-state lifetime | ~150 ns (aqueous media) |
| Proton-transfer rate | ~1 × 10⁸ s⁻¹ |
| Quantum yield | ~0.64 (for analogous benzoin derivatives) |
Comparative Reactivity with Structural Analogues
| Compound Name | Key Structural Difference | Expected Reactivity Difference |
|---|---|---|
| 6-(Dimethylamino)hex-4-yne | Smaller N-substituent | Higher nucleophilicity in alkylations |
| 3-Methylhexanamide | Amide instead of ester | Reduced electrophilicity at carbonyl |
Enzymatic and Metabolic Pathways
While direct metabolic data for this compound is unavailable, insights from CYP2D6-mediated demethylation of similar amines suggest potential susceptibility to oxidative deamination. The acetate group might also influence metabolic stability by modulating hydrolysis rates.
Scientific Research Applications
Medicinal Chemistry
6-(Diethylamino)hex-4-yn-3-yl acetate has been investigated for its potential as a drug candidate, particularly in the development of inhibitors for various biological targets. Its structure allows for modifications that can enhance potency and selectivity against specific enzymes or receptors.
Drug Synthesis
The compound serves as a versatile intermediate in the synthesis of more complex pharmaceuticals. Its unique alkyne functionality can participate in various coupling reactions, enabling the creation of diverse medicinal compounds.
Research has focused on the interaction of this compound with biological macromolecules. Studies have shown potential inhibitory effects on enzymes such as BACE1, which is involved in Alzheimer's disease pathology . The compound's ability to penetrate the central nervous system (CNS) makes it a candidate for further exploration in neuropharmacology.
Case Study 1: BACE1 Inhibition
A study investigated the efficacy of various compounds structurally related to this compound as BACE1 inhibitors. The results indicated that modifications to the diethylamino group could significantly enhance inhibitory activity while reducing off-target effects .
Case Study 2: CNS Penetration
Another research effort evaluated the CNS penetration capabilities of derivatives of this compound. It was found that specific structural features, including the alkyne and diethylamino groups, facilitated better blood-brain barrier permeability, making these derivatives promising candidates for treating neurological disorders .
Mechanism of Action
The mechanism of action of 6-(Diethylamino)hex-4-yn-3-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Functional Group Comparison
The compound’s structural analogs can be categorized based on shared functional groups:
- Diethylamino-containing compounds: Enhance solubility in organic solvents and modulate biological activity.
- Acetylated alcohols : Improve stability and alter metabolic pathways compared to free hydroxyl groups.
- Alkyne-bearing molecules : Provide sites for click chemistry or cross-coupling reactions.
Table 1: Key Properties of 6-(Diethylamino)hex-4-yn-3-yl Acetate and Selected Analogs
Reactivity and Stability
- This compound: The alkyne enables Huisgen cycloaddition (click chemistry), while the ester group offers hydrolytic sensitivity under basic conditions. The diethylamino group increases lipophilicity, favoring membrane permeability in biological systems.
- Its carboxylic acid group allows salt formation for improved aqueous solubility .
- Caffeic acid : The catechol moiety provides antioxidant properties but also susceptibility to oxidation, limiting shelf stability .
Pharmacological and Industrial Relevance
- This compound: Primarily used as a synthetic intermediate for bioactive molecules, leveraging its alkyne-amine synergy for targeted modifications .
- Benzoxazine derivative : Explored in antimicrobial and anti-inflammatory research due to its heterocyclic core .
- Caffeic acid : Widely utilized in cosmetics and supplements for its antioxidant effects, though lacking the synthetic versatility of alkyne-containing analogs .
Research Findings and Limitations
- Synthetic Utility: this compound’s alkyne group is understudied compared to benzoxazine derivatives, which have documented bioactivity .
- Stability Concerns : Unlike caffeic acid, the acetate ester in the target compound may hydrolyze prematurely in vivo, necessitating prodrug strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Diethylamino)hex-4-yn-3-yl acetate, and what methodological considerations are critical for achieving high yield and purity?
- Answer : Synthesis typically involves alkynylation and acetylation steps. For example, a propargyl bromide derivative may react with a diethylamino alcohol precursor under basic conditions (e.g., K₂CO₃ in acetone) to introduce the alkynyl group, followed by acetylation using acetic anhydride . Purification via flash column chromatography (ethyl acetate/petroleum ether) is essential to isolate the product from by-products. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent oxidation of the alkynyl group .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what characteristic signals should researchers anticipate?
- Answer :
- NMR :
- ¹H NMR : A triplet for the acetyl methyl group (~2.1 ppm), a multiplet for the diethylamino group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for NCH₂), and a downfield singlet for the alkynyl proton (δ 2.0–2.5 ppm) .
- ¹³C NMR : Signals for the carbonyl carbon (~170 ppm), alkynyl carbons (δ 70–90 ppm), and diethylamino carbons (δ 40–50 ppm) .
- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch of acetate) and ~2100 cm⁻¹ (C≡C stretch) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ and fragments corresponding to loss of the acetyl group (m/z –60) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound across different studies?
- Answer : Contradictions often arise from impurities or polymorphism. Standardized protocols for characterization (e.g., differential scanning calorimetry for melting point, HPLC for purity) are critical. Cross-validation using databases like NIST Chemistry WebBook ensures consistency . For solubility discrepancies, solvent polarity and temperature gradients must be rigorously controlled. Computational tools (e.g., COSMO-RS) can predict solubility behavior based on molecular descriptors .
Q. What experimental design strategies are recommended for investigating the reactivity of the acetyloxy and alkynyl groups in this compound under varying conditions?
- Answer :
- Alkynyl Reactivity : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to probe triple bond reactivity. Monitor by TLC or in-situ IR .
- Acetyloxy Hydrolysis : Test under acidic (HCl) or basic (NaOH) conditions, analyzing via ¹H NMR for acetate cleavage (disappearance of δ ~2.1 ppm signal) .
- Steric Effects : Computational modeling (DFT) can predict steric hindrance from the diethylamino group, guiding solvent selection (e.g., DMF for bulky reactions) .
Q. How does the diethylamino group influence the compound’s electronic environment and reactivity, and what computational methods can validate these effects?
- Answer : The electron-donating diethylamino group increases electron density at the alkynyl and acetyloxy sites, enhancing nucleophilicity. Density Functional Theory (DFT) calculations (e.g., using Gaussian) can map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Experimental validation via Hammett plots or kinetic isotope effects is recommended to correlate computational and empirical data .
Key Methodological Considerations
- Synthesis : Prioritize inert conditions (N₂/Ar) to prevent alkynyl oxidation .
- Characterization : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of Cl/Br-containing impurities .
- Stability : Store at –20°C under desiccation to avoid hydrolysis of the acetyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
